molecular formula C11H9BrClN B3184172 4-Bromo-6-chloro-2,8-dimethylquinoline CAS No. 1070879-68-3

4-Bromo-6-chloro-2,8-dimethylquinoline

Cat. No.: B3184172
CAS No.: 1070879-68-3
M. Wt: 270.55 g/mol
InChI Key: IRIMGAFVUOMEJM-UHFFFAOYSA-N
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Description

4-Bromo-6-chloro-2,8-dimethylquinoline (CAS 1070879-68-3) is a high-value halogenated quinoline derivative with a molecular formula of C11H9BrClN and a molecular weight of 270.55 . This compound serves as a crucial chemical building block, particularly in structure-activity relationship (SAR) studies and the structural modification of natural products for drug discovery campaigns . The quinoline scaffold is of significant interest in medicinal chemistry, as it is a key structural component in many pharmacological compounds with demonstrated antibacterial, antifungal, antituberculosis, antiprotozoal, and antineoplastic activities . Specifically, 2,4-disubstituted quinoline analogues have been explored as potent inhibitors of enzymes like dihydroorotate dehydrogenase (DHODH), a target in anticancer and antiparasitic therapy . The strategic placement of bromine and chlorine atoms on the quinoline core makes this compound an excellent intermediate for further functionalization via metal-catalyzed cross-coupling reactions, such as the Suzuki reaction, enabling the rapid exploration of chemical diversity in drug development . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses. Please refer to the product's Safety Data Sheet (SDS) for safe handling and storage information.

Properties

CAS No.

1070879-68-3

Molecular Formula

C11H9BrClN

Molecular Weight

270.55 g/mol

IUPAC Name

4-bromo-6-chloro-2,8-dimethylquinoline

InChI

InChI=1S/C11H9BrClN/c1-6-3-8(13)5-9-10(12)4-7(2)14-11(6)9/h3-5H,1-2H3

InChI Key

IRIMGAFVUOMEJM-UHFFFAOYSA-N

SMILES

CC1=CC(=CC2=C(C=C(N=C12)C)Br)Cl

Canonical SMILES

CC1=CC(=CC2=C(C=C(N=C12)C)Br)Cl

Origin of Product

United States

Comparison with Similar Compounds

Key Features:

  • Molecular Formula : C₁₁H₉BrClN.
  • Substituents : Bromine (position 4), chlorine (position 6), methyl groups (positions 2 and 8).
  • Potential Applications: Likely used in medicinal chemistry (e.g., as a pharmacophore or intermediate) and materials science (e.g., ligand design or organic electronics) due to its tunable reactivity .

Comparison with Similar Compounds

Structural Isomers and Positional Variants

Positional isomers of 4-bromo-6-chloro-2,8-dimethylquinoline differ in halogen placement, leading to distinct electronic and steric effects:

Compound Name Substituent Positions Molecular Formula Key Differences vs. Target Compound
6-Bromo-4-chloro-2,8-dimethylquinoline Br (6), Cl (4) C₁₁H₉BrClN Halogen positions reversed; altered dipole moment and reactivity in cross-coupling reactions .
7-Bromo-4-chloro-2,8-dimethylquinoline Br (7), Cl (4) C₁₁H₉BrClN Bromine shifted to position 7, reducing steric hindrance at position 4, potentially enhancing electrophilic substitution at position 6 .
6-Bromo-2-chloro-4,8-dimethylquinoline Br (6), Cl (2) C₁₁H₉BrClN Chlorine at position 2 increases steric hindrance near the pyridine nitrogen, affecting coordination chemistry .

Key Insights :

  • Reactivity : Bromine at position 4 (target compound) may facilitate Suzuki-Miyaura couplings more effectively than isomers with Br at positions 6 or 7 due to proximity to the pyridine ring’s electron-deficient region.

Halogen-Swapped Derivatives

Compounds with alternative halogen configurations exhibit distinct physicochemical properties:

Compound Name Halogen Profile Molecular Formula Key Differences vs. Target Compound
4,7-Dichloro-2,8-dimethylquinoline Cl (4,7) C₁₁H₉Cl₂N Absence of bromine reduces molecular weight (238.1 g/mol vs. 270.5 g/mol) and alters leaving-group potential in substitution reactions .
6-Bromo-4-chloro-3-nitroquinoline Br (6), Cl (4), NO₂ (3) C₉H₄BrClN₂O₂ Nitro group at position 3 introduces strong electron-withdrawing effects, increasing acidity and reactivity in SNAr reactions .

Key Insights :

  • Electronic Effects: Nitro groups (e.g., in 6-bromo-4-chloro-3-nitroquinoline) drastically alter electron density, enabling applications in explosives or dyes, unlike the target compound .

Functional Group Variations

Hydrazine and alkyl-chain derivatives demonstrate how functional modifications influence applications:

Compound Name Functional Groups Molecular Formula Key Differences vs. Target Compound
6-Chloro-2,8-dimethyl-4-hydrazinoquinoline hydrochloride Hydrazine (4), HCl salt C₁₁H₁₃Cl₂N₃ Hydrazine group enables chelation or coordination to metal ions; hydrochloride salt improves water solubility .
6-Bromo-4-chloro-2-ethylquinoline Ethyl (2) C₁₂H₁₀BrClN Ethyl group increases lipophilicity (logP ~3.5 vs. ~3.0 for target compound), favoring membrane permeability in drug design .

Key Insights :

  • Solubility : Hydrazine derivatives (e.g., hydrochloride salts) are more water-soluble than the hydrophobic target compound .

Q & A

Q. What synthetic methodologies are employed to prepare 4-Bromo-6-chloro-2,8-dimethylquinoline, and how are reaction conditions optimized?

Synthesis of halogenated quinoline derivatives often involves multi-step halogenation and cyclization reactions. For example, analogous compounds like 4-Chloro-2,8-dimethylquinoline are synthesized via cyclization of substituted precursors under reflux conditions in polar solvents (e.g., ethanol) . Optimization includes controlling stoichiometry, temperature, and catalysts (e.g., Pd-based catalysts for cross-coupling reactions) . While direct synthesis of the target compound is not detailed in the evidence, bromination and chlorination steps can be inferred from similar protocols, such as halogenation of methylquinoline precursors under controlled conditions .

Q. What analytical techniques are critical for characterizing this compound?

Key techniques include:

  • NMR spectroscopy : Proton and carbon NMR (¹H, ¹³C) identify substituent positions and confirm molecular structure. For example, methyl groups at positions 2 and 8 appear as singlets (δ ~2.5–2.7 ppm) in related compounds .
  • Mass spectrometry (ESI-MS) : Determines molecular weight (e.g., m/z 286.5 [M+H]⁺ for C₁₁H₉BrClN) and isotopic patterns due to bromine/chlorine .
  • X-ray crystallography : Programs like SHELXL refine crystal structures, resolving bond lengths and angles .

Q. How does the reactivity of this compound compare to other halogenated quinolines?

The bromine at position 6 and chlorine at position 4 influence reactivity:

  • Nucleophilic substitution : Bromine’s lower electronegativity vs. chlorine may increase susceptibility to displacement by amines or thiols at position 6 .
  • Oxidation : Methyl groups at positions 2 and 8 can be oxidized to aldehydes or carboxylic acids under strong oxidizing conditions (e.g., KMnO₄) .

Advanced Research Questions

Q. How can computational modeling predict physicochemical properties of this compound?

  • Collision cross-section (CCS) analysis : Predicts molecular interactions in mass spectrometry using software tools (e.g., MOBCAL) .
  • Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to assess redox behavior or stability .

Q. What structural insights can X-ray crystallography provide for this compound?

SHELX programs (e.g., SHELXL) refine crystal structures, revealing:

  • Halogen bonding : Br and Cl may form non-covalent interactions with electron-rich moieties in co-crystals .
  • Packing motifs : Methyl groups influence lattice stability via van der Waals interactions, critical for material science applications .

Q. How do substitution patterns affect biological activity in quinoline derivatives?

  • Structure-Activity Relationship (SAR) : Methyl groups at positions 2 and 8 enhance lipophilicity, potentially improving membrane permeability in antimicrobial studies .
  • Halogen positioning : Bromine at position 6 may enhance DNA intercalation compared to chlorine at position 4, as seen in fluorinated quinoline analogs .

Q. What are the challenges in optimizing catalytic cross-coupling reactions for functionalizing this compound?

  • Regioselectivity : Competing reactivity at Br (position 6) and Cl (position 4) requires selective catalysts (e.g., PdCl₂(dcpf) for Suzuki-Miyaura couplings) .
  • Steric hindrance : Methyl groups at positions 2 and 8 may reduce accessibility to reactive sites, necessitating bulkier ligands or elevated temperatures .

Methodological Notes

  • Synthesis Optimization : Use Pd-based catalysts in dioxane for cross-coupling reactions, ensuring high yields (≥90%) .
  • NMR Assignments : Compare spectral data to structurally similar compounds (e.g., 4-Chloro-2,8-dimethylquinoline) for accurate peak assignments .
  • Crystallography : Employ SHELXPRO for macromolecular refinement if high-resolution data (>1.0 Å) are available .

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